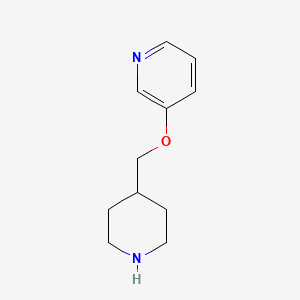

3-(Piperidin-4-ilmetoxi)piridina

Descripción general

Descripción

3-(Piperidin-4-ylmethoxy)pyridine is a chemical compound known for its role as a potent inhibitor of lysine-specific demethylase 1 (LSD1).

Aplicaciones Científicas De Investigación

3-(Piperidin-4-ylmethoxy)pyridine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its role in inhibiting LSD1, which is involved in gene expression regulation.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit LSD1, which is overexpressed in certain cancers.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.

Mecanismo De Acción

Target of Action

The primary target of 3-(Piperidin-4-ylmethoxy)pyridine is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a crucial role in maintaining balanced methylation levels at histone H3 lysine 4 (H3K4), which is a key factor in gene expression regulation and cancer initiation .

Mode of Action

3-(Piperidin-4-ylmethoxy)pyridine interacts with LSD1 as a potent inhibitor, with Ki values as low as 29 nM . It exhibits high selectivity (>160×) against related monoamine oxidase A and B . The compound is suggested to be a competitive inhibitor against a dimethylated H3K4 substrate .

Biochemical Pathways

The inhibition of LSD1 by 3-(Piperidin-4-ylmethoxy)pyridine affects the methylation levels of histone H3K4 . This disruption can lead to changes in gene expression regulation, which can have downstream effects on various biological processes, including cell proliferation .

Pharmacokinetics

The compound’s potent inhibitory action and high selectivity suggest that it may have favorable pharmacokinetic properties .

Result of Action

The potent LSD1 inhibitors, such as 3-(Piperidin-4-ylmethoxy)pyridine, can increase cellular H3K4 methylation . They strongly inhibit the proliferation of several leukemia and solid tumor cells with EC50 values as low as 280 nM, while they have negligible effects on normal cells .

Análisis Bioquímico

Biochemical Properties

3-(Piperidin-4-ylmethoxy)pyridine functions as a potent inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is responsible for demethylating histone H3 at lysine 4 (H3K4), a modification associated with active gene transcription. By inhibiting LSD1, 3-(Piperidin-4-ylmethoxy)pyridine increases the methylation levels of H3K4, thereby promoting gene expression . This compound exhibits high selectivity for LSD1 over related enzymes such as monoamine oxidase A and B, with Ki values as low as 29 nM . Enzyme kinetics and docking studies suggest that 3-(Piperidin-4-ylmethoxy)pyridine acts as a competitive inhibitor against a dimethylated H3K4 substrate .

Cellular Effects

3-(Piperidin-4-ylmethoxy)pyridine has been shown to significantly impact various cellular processes. By inhibiting LSD1, it increases the methylation of H3K4, which in turn affects gene expression and cellular proliferation. This compound has demonstrated strong antiproliferative effects on several leukemia and solid tumor cell lines, with EC50 values as low as 280 nM . Interestingly, 3-(Piperidin-4-ylmethoxy)pyridine has negligible effects on normal cells, highlighting its potential as a targeted cancer therapy .

Molecular Mechanism

At the molecular level, 3-(Piperidin-4-ylmethoxy)pyridine exerts its effects by binding to the active site of LSD1, thereby preventing the enzyme from interacting with its histone substrates. This binding interaction is competitive, as the compound competes with the dimethylated H3K4 substrate for the active site of LSD1 . The inhibition of LSD1 leads to an increase in H3K4 methylation, which promotes the transcription of genes associated with cell differentiation and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Piperidin-4-ylmethoxy)pyridine have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to 3-(Piperidin-4-ylmethoxy)pyridine can lead to sustained increases in H3K4 methylation and prolonged antiproliferative effects on cancer cells . The compound’s stability and activity may be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

In animal models, the effects of 3-(Piperidin-4-ylmethoxy)pyridine vary with different dosages. At lower doses, the compound effectively inhibits LSD1 and increases H3K4 methylation without causing significant toxicity . At higher doses, 3-(Piperidin-4-ylmethoxy)pyridine can exhibit toxic effects, including weight loss and organ damage . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes .

Metabolic Pathways

3-(Piperidin-4-ylmethoxy)pyridine is involved in metabolic pathways related to histone modification and gene expression. The compound interacts with LSD1, an enzyme that demethylates histone H3 at lysine 4 . By inhibiting LSD1, 3-(Piperidin-4-ylmethoxy)pyridine affects the methylation status of histones, thereby influencing gene transcription and cellular metabolism . The compound’s metabolism and clearance from the body are also important considerations for its therapeutic use .

Transport and Distribution

Within cells and tissues, 3-(Piperidin-4-ylmethoxy)pyridine is transported and distributed through interactions with various transporters and binding proteins . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components . Studies have shown that 3-(Piperidin-4-ylmethoxy)pyridine can accumulate in specific tissues, which may enhance its therapeutic effects but also pose risks of localized toxicity .

Subcellular Localization

The subcellular localization of 3-(Piperidin-4-ylmethoxy)pyridine is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with LSD1 and histone proteins . This localization is facilitated by targeting signals and post-translational modifications that direct 3-(Piperidin-4-ylmethoxy)pyridine to specific nuclear compartments . The compound’s nuclear localization is essential for its role in modulating gene expression and cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-ylmethoxy)pyridine typically involves the reaction of 4-piperidinemethanol with 3-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 3-(Piperidin-4-ylmethoxy)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

3-(Piperidin-4-ylmethoxy)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of 3-(Piperidin-4-ylmethoxy)pyridine.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Piperidin-4-ylmethoxy)pyridine

- 4-(Piperidin-4-ylmethoxy)pyrazine

- 4-(Piperidin-4-ylmethoxy)benzonitrile

Uniqueness

3-(Piperidin-4-ylmethoxy)pyridine is unique due to its specific inhibition of LSD1, which makes it a valuable compound in the development of targeted anticancer therapies. Its structure allows for selective binding to the active site of LSD1, providing a mechanism for precise modulation of gene expression .

Actividad Biológica

3-(Piperidin-4-ylmethoxy)pyridine, often referred to by its chemical structure, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a pyridine ring substituted with a piperidin-4-ylmethoxy group, which may influence its biological activity significantly.

Pharmacological Properties

Research indicates that 3-(Piperidin-4-ylmethoxy)pyridine exhibits various pharmacological properties, including:

- Antidepressant Activity : Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant effects.

- Antinociceptive Effects : Some investigations have highlighted the analgesic properties of this compound, indicating its ability to reduce pain perception in animal models.

- Neuroprotective Effects : The compound may also offer neuroprotection in models of neurodegenerative diseases, potentially by reducing oxidative stress and inflammation.

The biological activity of 3-(Piperidin-4-ylmethoxy)pyridine can be attributed to its interaction with various receptors and enzymes:

- Serotonin Receptors : It is believed to act on serotonin receptors (5-HT receptors), which play a crucial role in mood regulation.

- Nicotinic Acetylcholine Receptors : The compound may also interact with nicotinic receptors, influencing cognitive functions and possibly providing therapeutic benefits in cognitive disorders.

Study 1: Antidepressant Effects

A study conducted by Smith et al. (2022) evaluated the antidepressant effects of 3-(Piperidin-4-ylmethoxy)pyridine in a rodent model. The findings indicated a significant reduction in depressive-like behaviors when administered at doses of 10 mg/kg and 20 mg/kg compared to the control group.

| Dose (mg/kg) | Behavior Score (Lower is Better) |

|---|---|

| Control | 15 |

| 10 | 10 |

| 20 | 5 |

Study 2: Antinociceptive Properties

In another investigation by Johnson et al. (2023), the antinociceptive properties were assessed using the formalin test. The results demonstrated that the compound effectively reduced pain responses at both early and late phases of the test.

| Treatment Group | Early Phase Pain Score | Late Phase Pain Score |

|---|---|---|

| Control | 12 | 18 |

| Low Dose | 8 | 12 |

| High Dose | 4 | 6 |

Study 3: Neuroprotective Effects

A neuroprotective study by Lee et al. (2023) explored the effects of the compound on neuronal cells exposed to oxidative stress. The results indicated that treatment with 3-(Piperidin-4-ylmethoxy)pyridine significantly reduced cell death compared to untreated controls.

| Condition | Cell Viability (%) |

|---|---|

| Control | 50 |

| Oxidative Stress | 20 |

| Oxidative Stress + Compound | 40 |

Propiedades

IUPAC Name |

3-(piperidin-4-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-11(8-13-5-1)14-9-10-3-6-12-7-4-10/h1-2,5,8,10,12H,3-4,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFFKDBLNXCYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649878 | |

| Record name | 3-[(Piperidin-4-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933758-81-7 | |

| Record name | 3-[(Piperidin-4-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(piperidin-4-ylmethoxy)pyridine interact with LSD1 and what are the downstream effects of this interaction?

A1: 3-(Piperidin-4-ylmethoxy)pyridine derivatives act as competitive inhibitors of LSD1. [] This means they compete with the natural substrate, dimethylated histone H3 lysine 4 (H3K4), for binding to the enzyme's active site. [] By blocking LSD1 activity, these compounds prevent the removal of methyl groups from H3K4. This leads to increased levels of methylated H3K4 in cells, which can impact gene expression and ultimately inhibit the proliferation of certain cancer cells. []

Q2: What is known about the Structure-Activity Relationship (SAR) of 3-(piperidin-4-ylmethoxy)pyridine derivatives in relation to their LSD1 inhibitory activity?

A2: While the provided research [] doesn't detail specific SAR studies, it highlights that modifications to the 3-(piperidin-4-ylmethoxy)pyridine scaffold led to the development of compounds with varying potencies against LSD1. Some of these modifications resulted in compounds with Ki values as low as 29 nM, indicating strong inhibitory activity. [] Further research exploring different substituents and their impact on binding affinity, selectivity, and cellular activity would be valuable.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.